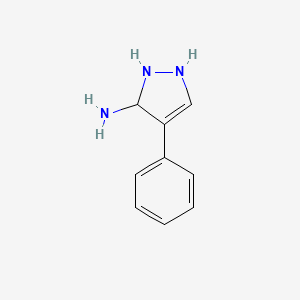
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4,5-dihydro-1-phenylpyrazole , is a five-membered heterocyclic compound. Its chemical formula is C₉H₁₁N₃ . Imidazole, a closely related compound, serves as its basic core and is found in natural products such as histidine, purine, histamine, and DNA structures.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to the formation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. One common approach involves the reaction of hydrazine hydrate with 1,3-diketones (e.g., acetylacetone) in the presence of an aromatic aldehyde (such as benzaldehyde). The resulting intermediate undergoes cyclization to yield the desired compound.
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the cyclization process.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Análisis De Reacciones Químicas
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine participates in various chemical reactions:
Oxidation: It can be oxidized to form pyrazole derivatives.
Reduction: Reduction of the pyrazole ring leads to 4,5-dihydro-1H-pyrazoles.
Substitution: Substituents on the phenyl ring influence its reactivity.
Common Reagents: Hydrazine hydrate, 1,3-diketones, aldehydes.
Major Products: Pyrazole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine finds applications in:
Medicine: Potential antitubercular activity against Mycobacterium tuberculosis strains.
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on biological systems.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine stands out due to its unique structure. Similar compounds include other pyrazoles and imidazole derivatives.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-phenyl-2,3-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6,9,11-12H,10H2 |
Clave InChI |
MCXQOTLOCYTGTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNNC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


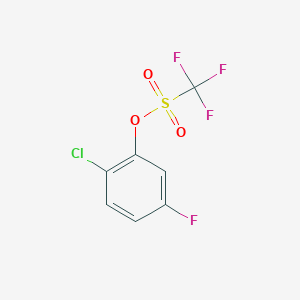
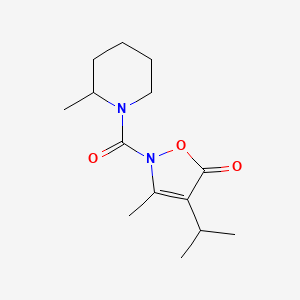
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
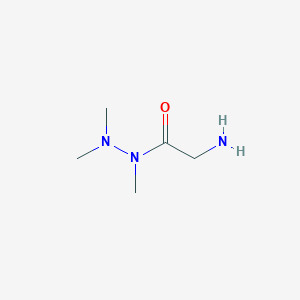
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)

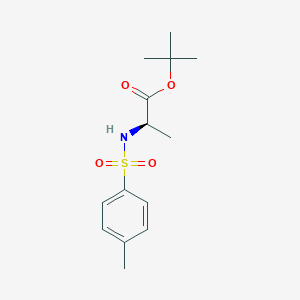
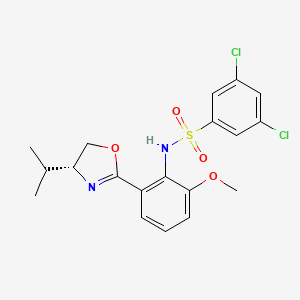

![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
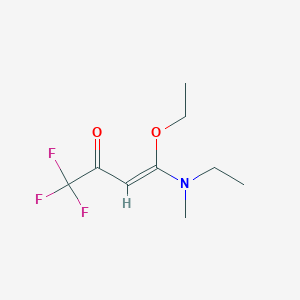

![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
